Verubulin hydrochloride
Overview
Description
Verubulin hydrochloride is an antineoplastic agent . It is a small-molecule inhibitor of microtubule formation and is not a substrate for multidrug resistance pumps .
Molecular Structure Analysis
The molecular formula of Verubulin hydrochloride is C17H18ClN3O . Its average mass is 315.797 Da and its monoisotopic mass is 315.113831 Da .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Neuroscience , specifically Brain Imaging Methods .
Summary of the Application
Verubulin hydrochloride, also known as [11C]Verubulin or [11C]MCP-6827, has been developed for imaging microtubules (MTs) with positron emission tomography (PET) . The objective of this work was to conduct an in vivo comparison of [11C]verubulin for MT imaging in mouse and rat brain, as well as an in vitro study with this radiotracer in rodent and human Alzheimer’s Disease tissue .
Methods of Application
The researchers conducted preliminary PET imaging studies of [11C]verubulin in rodents . They also conducted the first comparative in vivo PET imaging study with [11C]verubulin, [11C]HD-800 and [11C]colchicine in a non-human primate .
Results or Outcomes
The preliminary PET imaging studies of [11C]verubulin in rodents revealed contradictory results between mouse and rat brain uptake under pretreatment conditions . In vitro autoradiography with [11C]verubulin showed an unexpected higher uptake in AD patient tissue compared with healthy controls .
2. Treatment of Glioblastoma Multiforme
Specific Scientific Field
This application is in the field of Oncology , specifically the treatment of Glioblastoma Multiforme (GBM) .
Summary of the Application
Verubulin hydrochloride is a microtubule-destabilizing agent that achieves high concentrations in the brain . It disrupts newly formed blood vessels in xenografts . The researchers determined the safety and tolerability of verubulin administered in combination with carboplatin in patients with relapsed glioblastoma multiforme (GBM) .
Methods of Application
Three pre-selected doses of verubulin were tested: 2.1, 2.7, and 3.3 mg/m2 in a standard “3+3” design . Verubulin was given every second week of a 6-week cycle in the 2.1 mg/m2 cohort or weekly for 3 weeks of a 4-week cycle in subsequent cohorts . Carboplatin was administered intravenously at an area under the curve (AUC) dosage 4 every 2 weeks for the 2.1 mg/m2 cohort or on day 1 of each 4-week cycle in subsequent cohorts .
Results or Outcomes
Four patients (21%) experienced a grade 3 or greater verubulin- or carboplatin-related adverse event, including hypesthesia, cerebral ischemia, anemia, and thrombocytopenia . Two patients achieved at least a partial response by Macdonald criteria . One of these patients remains progression free and off treatment more than 24 months beyond his initiation of verubulin . Five patients had stable disease . Median progression-free survival (PFS) across all patients was 8 weeks, and the 6-month PFS rate was 21% .
3. Synthesis of Verubulin Analogues
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry , specifically the synthesis of drug analogues .
Summary of the Application
Researchers have been working on the synthesis of Verubulin (Azixa) analogues with increased saturation . The aim is to create new compounds that might have similar or improved therapeutic properties compared to Verubulin .
Methods of Application
The researchers used a variety of chemical reactions to create new analogues of Verubulin . These analogues were then tested for their biological activity .
4. Encapsulation in Biocompatible Nanocontainers
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry , specifically the encapsulation of drugs in nanocontainers .
Summary of the Application
Researchers have been working on encapsulating Verubulin analogues in biocompatible nanocontainers based on Ca2+ or Mg2+ cross-linked Alginate . The aim is to improve the delivery and effectiveness of the drug .
Methods of Application
The researchers synthesized Verubulin analogues and encapsulated them in nanocontainers made of Alginate cross-linked with Ca2+ or Mg2+ . These nanocontainers were then tested for their ability to deliver the drug .
Safety And Hazards
properties
IUPAC Name |
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUWDIKZJLOZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238682 | |
Record name | Verubulin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Verubulin hydrochloride | |
CAS RN |
917369-31-4 | |
Record name | Verubulin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verubulin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERUBULIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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